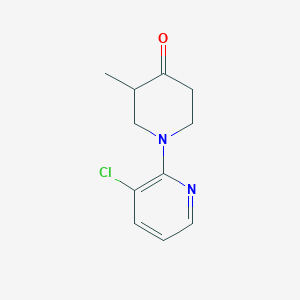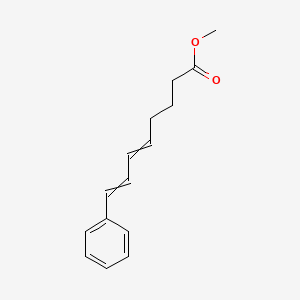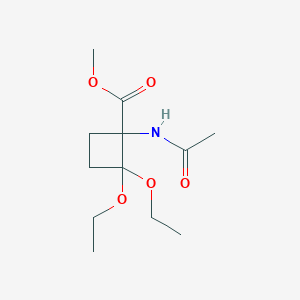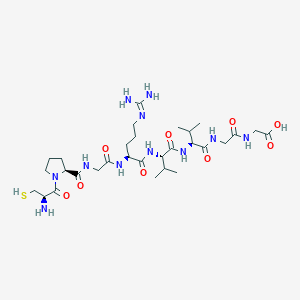
1-(3-Chloropyridin-2-yl)-3-methylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropyridin-2-yl)-3-methylpiperidin-4-one is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom at the 3-position and a piperidin-4-one moiety with a methyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyridin-2-yl)-3-methylpiperidin-4-one typically involves the reaction of 3-chloro-2-hydrazinopyridine with appropriate reagents under controlled conditions. One common method includes the following steps:
Starting Material: 3-chloro-2-hydrazinopyridine.
Reagents: Dimethyl butynedioate or diethyl butynedioate.
Reaction Conditions: The reaction is carried out under alkaline conditions, typically using sodium methoxide in toluene as the solvent.
Industrial Production Methods
For industrial-scale production, the process may involve optimization of reaction conditions to enhance yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification steps to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropyridin-2-yl)-3-methylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Applications De Recherche Scientifique
1-(3-Chloropyridin-2-yl)-3-methylpiperidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemistry: The compound is explored for its potential use in developing insecticides and fungicides.
Biological Studies: It serves as a tool for studying biological pathways and interactions involving pyridine derivatives
Mécanisme D'action
The mechanism of action of 1-(3-Chloropyridin-2-yl)-3-methylpiperidin-4-one involves its interaction with specific molecular targets. For instance, in agrochemical applications, it may act on insect ryanodine receptors, leading to the release of calcium ions and subsequent insect paralysis and death . In medicinal chemistry, its mechanism may involve binding to specific enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: These compounds share a similar pyridine and pyrazole scaffold and are used in agrochemical applications.
Chlorantraniliprole: A related compound used as an insecticide, acting on ryanodine receptors.
Uniqueness
1-(3-Chloropyridin-2-yl)-3-methylpiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a piperidin-4-one moiety makes it a versatile intermediate for synthesizing various bioactive compounds.
Propriétés
Numéro CAS |
828266-05-3 |
|---|---|
Formule moléculaire |
C11H13ClN2O |
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
1-(3-chloropyridin-2-yl)-3-methylpiperidin-4-one |
InChI |
InChI=1S/C11H13ClN2O/c1-8-7-14(6-4-10(8)15)11-9(12)3-2-5-13-11/h2-3,5,8H,4,6-7H2,1H3 |
Clé InChI |
UVPCMAPULITPKN-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCC1=O)C2=C(C=CC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14225469.png)


![1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea](/img/structure/B14225483.png)
![1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14225494.png)




![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl-](/img/structure/B14225522.png)
![4-[4-(1-Phenylethenyl)phenyl]morpholine](/img/structure/B14225524.png)
![{1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14225529.png)

![4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol](/img/structure/B14225543.png)
